2-Chloro-5-ethoxypyridine
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Overview
Description
2-Chloro-5-ethoxypyridine is a chemical compound with the molecular formula C7H8ClNO and a molecular weight of 157.6 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-ethoxypyridine consists of a pyridine ring with a chlorine atom and an ethoxy group attached at the 2nd and 5th positions respectively .Physical And Chemical Properties Analysis
2-Chloro-5-ethoxypyridine is a solid or liquid under normal conditions .Scientific Research Applications
Chemical Reactions and Synthesis
2-Chloro-5-ethoxypyridine plays a significant role in various chemical reactions and synthetic processes. For instance, Hertog and Bruyn (2010) explored the behavior of bromo-derivatives of ethoxypyridine, including 6-bromo-2-ethoxypyridine and 2-bromo-3-ethoxypyridine, under specific conditions, leading to the formation of chloro- and hydroxypyridines (Hertog & Bruyn, 2010). Additionally, Kolder and Hertog (2010) described the synthesis of various chloro-derivatives of diethoxypyridine, highlighting the compound's versatility in creating diverse chemical structures (Kolder & Hertog, 2010).
Pharmacological Properties
Research by Kon'shin, Syropyatov, and Vakhrin (2009) demonstrated the potential pharmacological applications of derivatives of 2-chloro-5-ethoxypyridine. They explored the interaction of 2-chloro-3-cyano-5-ethoxycarbonyl-6-methylpyridine with potassium salts of amino acids, leading to compounds with anticoagulant properties (Kon'shin, Syropyatov, & Vakhrin, 2009).
Spectroscopic and Theoretical Studies
Arjunan et al. (2011) conducted a comprehensive study on 2-chloro-6-methoxypyridine, a related compound, using Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. Their findings provide insights into the vibrational frequencies and electronic structure, which are crucial for understanding the behavior of 2-chloro-5-ethoxypyridine in various conditions (Arjunan et al., 2011).
Application in Organic Chemistry
In the realm of organic chemistry, Gros, Choppin, and Fort (2003) investigated the lithiation pathway of 2-chloro and 2-methoxypyridine with lithium dialkylamides. Their study provides valuable information on the reaction mechanisms and intermediate stages, which are relevant for understanding the behavior of 2-chloro-5-ethoxypyridine in similar conditions (Gros, Choppin, & Fort, 2003).
Biotechnological Applications
Jin et al. (2011) explored the biotransformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by a strain of Rhodococcus erythropolis. This research highlights the biotechnological potential of chloropyridines, including 2-chloro-5-ethoxypyridine, in the synthesis of key precursors for pesticides and medicines (Jin et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-chloro-5-ethoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVNXBTYLCBJFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634113 |
Source
|
Record name | 2-Chloro-5-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-ethoxypyridine | |
CAS RN |
856851-48-4 |
Source
|
Record name | 2-Chloro-5-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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